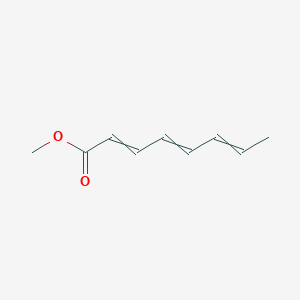

Methyl octa-2,4,6-trienoate

Description

Structure

3D Structure

Properties

CAS No. |

82388-11-2 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

methyl octa-2,4,6-trienoate |

InChI |

InChI=1S/C9H12O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H,1-2H3 |

InChI Key |

TXBNJWACVBJFRS-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC=CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Octa 2,4,6 Trienoate and Its Stereoisomers

Established Laboratory Synthetic Pathways

The laboratory synthesis of methyl octa-2,4,6-trienoate and its various stereoisomers can be accomplished through several established methodologies. These routes often involve the sequential construction of the polyene system, allowing for control over the geometry of the double bonds.

Wittig-type Olefination Reactions for Polyene Formation

A primary and widely employed method for the synthesis of α,β-unsaturated esters, including polyene systems like this compound, is the Wittig reaction and its variations. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene.

A key reagent in this synthetic approach is methyl (triphenylphosphoranylidene)acetate. This stabilized Wittig reagent is particularly effective for reacting with aldehydes to introduce a methyl acrylate (B77674) unit, thereby extending the carbon chain and forming an α,β-unsaturated ester in a single step. For the synthesis of this compound, a suitable precursor would be an unsaturated aldehyde, such as 2,4-hexadienal. The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to the formation of the desired trienoate.

The general reaction is as follows:

Where R-CHO is an unsaturated aldehyde.

The efficiency and stereochemical outcome of the Wittig reaction are influenced by the reaction conditions. For stabilized ylides like methyl (triphenylphosphoranylidene)acetate, the reaction typically favors the formation of the (E)-isomer. Solvents such as dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) are commonly used. The reaction can often be carried out at room temperature, although gentle heating or refluxing may be employed to drive the reaction to completion and optimize the yield. The removal of the triphenylphosphine (B44618) oxide byproduct is a key consideration in the purification of the final product.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2,4-Hexadienal | Methyl (triphenylphosphoranylidene)acetate | CH2Cl2 | Reflux | This compound |

Multi-step Synthetic Sequences from Simpler Precursors

An alternative and versatile approach to constructing this compound involves a multi-step sequence starting from simpler, more readily available precursors. This strategy allows for a more modular and sometimes more stereocontrolled assembly of the polyene backbone.

The Corey-Fuchs reaction is a powerful tool for the one-carbon homologation of an aldehyde to a terminal alkyne. This two-step process first converts an aldehyde into a 1,1-dibromoalkene using a reagent prepared from triphenylphosphine and carbon tetrabromide. Subsequent treatment with a strong base, such as n-butyllithium, results in the formation of a terminal alkyne. This alkyne can then serve as a key building block for further chain extension. For instance, an unsaturated aldehyde could be converted to a longer-chain terminal alkyne, which is a precursor to the desired trienoate system.

Corey-Fuchs Reaction Steps:

Dibromo-olefination: R-CHO + CBr4/PPh3 → R-CH=CBr2

Alkyne Formation: R-CH=CBr2 + 2 BuLi → R-C≡CH

This methodology is crucial in multi-step syntheses where the introduction of an alkyne functionality is required for subsequent coupling reactions.

Following the formation of a suitable precursor, such as a vinyl or aryl halide or triflate, the Suzuki coupling reaction can be employed for the extension of the polyene chain. The Suzuki protocol involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a vinylboronic acid or ester) with an organic halide. This reaction is highly valued for its mild conditions, tolerance of various functional groups, and its ability to form carbon-carbon bonds with high stereochemical fidelity.

For the synthesis of this compound, a strategy could involve the coupling of a vinylboronic acid with a bromo-substituted dienoate. The stereochemistry of the resulting double bond is typically retained from the starting materials, making it a powerful method for the stereoselective synthesis of conjugated polyenes.

| Precursor 1 | Precursor 2 | Catalyst | Base | Product |

| Vinylboronic acid | Bromo-dienoate | Pd(PPh3)4 | Na2CO3 | This compound |

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining specific isomers of this compound. Control over both geometric (E/Z) and chiral (R/S) centers is essential for producing compounds with defined three-dimensional structures.

The control of the E/Z configuration of the double bonds in the triene system is a primary focus in the synthesis of this compound and its analogs. Wittig-type olefination reactions are a cornerstone of these synthetic strategies. acs.org

The synthesis of all eight possible geometric isomers of the closely related methyl deca-2,4,6-trienoate has been achieved by strategically employing Wittig-type olefinations. acs.org These methods allow for the selective formation of either (E) or (Z)-double bonds. For instance, the aggregation pheromone of the brown-winged green bug, Plautia stali, methyl (E,E,Z)-2,4,6-decatrienoate, was synthesized in two steps from (E)-4,4-dimethoxy-2-butenal with a 55% yield. acs.orgnih.gov Similarly, the sex pheromone of the red-shouldered stink bug, Thyanta pallidovirens, methyl (E,Z,Z)-2,4,6-decatrienoate, was synthesized from 2,4-octadiyn-1-ol in 32% yield, utilizing an in situ manganese dioxide oxidation–Wittig condensation as a key step. acs.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is also instrumental in controlling double bond geometry. The HWE reaction typically favors the formation of (E)-alkenes. By combining HWE olefinations with controlled stereoselective reductions of carbon-carbon triple bonds, specific (Z)-double bonds can be introduced. acs.org The separation of 2E- and 2Z-unsaturated esters is often readily achievable by silica (B1680970) gel chromatography, facilitating the isolation of specific isomers. acs.org

Table 1: Key Reactions in the Synthesis of Methyl Deca-2,4,6-trienoate Isomers acs.orgnih.gov

| Target Isomer | Key Reaction(s) | Starting Material(s) |

| (E,E,Z) | Wittig-type olefination | (E)-4,4-dimethoxy-2-butenal |

| (E,Z,Z) | In situ MnO₂ oxidation–Wittig condensation | 2,4-octadiyn-1-ol |

| (4Z)-isomers | Horner-Wadsworth-Emmons olefination, Stereoselective C≡C reduction | Not specified |

While the synthesis of geometric isomers of this compound is well-documented for analogous compounds, the enantioselective synthesis to introduce chirality is a more complex challenge. Chiral trienoate units, where a stereocenter is present in the carbon chain, would require asymmetric synthesis methodologies.

One potential strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For example, a chiral alcohol could be used to form an ester with a precursor acid. This chiral ester could then undergo diastereoselective reactions to build the triene chain, after which the auxiliary is removed to yield the enantiomerically enriched this compound.

Another approach is the use of chiral catalysts in key bond-forming reactions. For instance, a nickel-catalyzed asymmetric reductive coupling of a diene and an aldehyde can produce chiral bishomoallylic alcohols with high enantioselectivity. acs.org Such an alcohol could serve as a chiral precursor to this compound. Organocatalysis, using small chiral organic molecules to catalyze reactions, also presents a powerful tool for enantioselective synthesis. youtube.com

The synthesis of more complex derivatives of this compound, which may contain multiple stereocenters, requires diastereoselective reactions. These reactions selectively form one diastereomer over others.

A hypothetical diastereoselective synthesis of an advanced trienoate intermediate could involve an aldol (B89426) reaction between a chiral aldehyde and an enolate. The existing stereocenter in the aldehyde would influence the stereochemical outcome of the reaction, leading to the formation of a product with a specific relative stereochemistry between the new and existing stereocenters.

Furthermore, the use of chiral auxiliaries, as mentioned previously, can also be applied to achieve diastereoselectivity. For example, amides derived from pseudoephenamine have been shown to be effective chiral auxiliaries in asymmetric alkylation reactions, allowing for the formation of quaternary carbon centers with high diastereoselectivity. nih.gov This methodology could be adapted to synthesize chiral precursors for advanced trienoate intermediates.

Table 2: Potential Strategies for Stereoselective Synthesis

| Stereoselective Approach | Description | Potential Application for this compound |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | Synthesis of enantiomerically enriched precursors. |

| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. acs.org | Enantioselective construction of the carbon backbone. |

| Diastereoselective Reactions | Reactions that selectively form one diastereomer of a product. | Creation of multiple stereocenters with defined relative stereochemistry. |

Control of Geometric Isomerism (E/Z Configurations)

Precursor Chemistry and Starting Materials Research

The availability and synthesis of key precursors are fundamental to the successful synthesis of this compound. Research in this area focuses on developing efficient routes to starting materials that can be readily converted to the final product.

A crucial precursor for the synthesis of this compound is a suitable diene aldehyde, such as 2,4-hexadienal. This intermediate can then undergo an olefination reaction to introduce the final two carbons and the ester group.

(E,E)-2,4-Hexadienal can be synthesized by heating crotonaldehyde (B89634) with acetaldehyde (B116499) in the presence of pyridine. chemicalbook.com It is a polyunsaturated fatty aldehyde found in various natural sources, including tomatoes, kiwi fruit, and mangoes. nih.gov

Table 3: Properties of (E,E)-2,4-Hexadienal nist.gov

| Property | Value |

| Chemical Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, green, fatty |

The synthesis of chiral diene aldehydes would be a key step in the enantioselective synthesis of this compound. Asymmetric conjugate additions to α,β-unsaturated aldehydes, catalyzed by chiral organocatalysts like cinchona alkaloids, represent a viable method for producing chiral aldehydes. brandeis.edu

Utilization of Protecting Group Strategies (e.g., Silyl (B83357) Ethers)

In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. researchgate.netlibretexts.org Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and selective removal under mild conditions. libretexts.orgharvard.edu

The stability of silyl ethers can be tuned by altering the steric bulk of the substituents on the silicon atom. uwindsor.ca For instance, a tert-butyldimethylsilyl (TBDMS) ether is significantly more stable than a trimethylsilyl (B98337) (TMS) ether and requires a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), for cleavage. libretexts.orgharvard.edu This differential stability allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule. uchicago.edu

While a direct documented synthesis of this compound employing a silyl ether protecting group strategy is not prevalent in the literature, a plausible synthetic route can be conceptualized based on established methodologies. For instance, a precursor to the trienoate system could be a hydroxy-containing intermediate where a silyl ether is used to protect the alcohol. This protected intermediate could then undergo a series of reactions, such as oxidation followed by an olefination reaction, to construct the conjugated system.

A relevant example of this strategy can be seen in the synthesis of more complex polyene-containing natural products. In the synthesis of Phorboxazole A, an intramolecular Horner-Wadsworth-Emmons (HWE) reaction was utilized on a precursor where a hydroxyl group had been unmasked from its silyl ether protecting group. core.ac.uk This demonstrates the utility of silyl ethers in facilitating key bond-forming reactions for the construction of unsaturated systems. core.ac.uk

Table 1: Common Silyl Ether Protecting Groups and Their Cleavage Conditions

| Silyl Ether | Abbreviation | Common Reagent for Formation | Common Reagent for Cleavage | Relative Stability |

| Trimethylsilyl ether | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid (e.g., acetic acid) | Low |

| Triethylsilyl ether | TES | Triethylsilyl chloride (TESCl) | Acid, Fluoride ion (e.g., TBAF) | Moderate |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride ion (e.g., TBAF) | High |

| tert-Butyldiphenylsilyl ether | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Fluoride ion (e.g., TBAF) | Very High |

| Triisopropylsilyl ether | TIPS | Triisopropylsilyl chloride (TIPSCl) | Fluoride ion (e.g., TBAF) | Very High |

This table is generated based on common knowledge in organic synthesis and information from various sources. libretexts.orgharvard.eduuwindsor.cauchicago.edu

Catalytic Approaches in Trienoate Synthesis

Catalytic methods are paramount in modern organic synthesis for their efficiency, selectivity, and ability to form carbon-carbon bonds under mild conditions. The synthesis of conjugated trienoates like this compound heavily relies on such approaches to control the geometry of the double bonds.

Wittig-type Olefinations: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comwikipedia.orgwikipedia.org These reactions have been extensively used in the synthesis of various stereoisomers of conjugated trienoates. For example, the synthesis of all eight geometric isomers of methyl 2,4,6-decatrienoate, a related conjugated trienoate, was achieved by strategically employing Wittig-type olefinations. researchgate.net The HWE reaction, in particular, is advantageous as it typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgalfa-chemistry.com The stereochemical outcome of these reactions can often be influenced by the reaction conditions and the nature of the substituents on the phosphorus reagent. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, have revolutionized the formation of carbon-carbon bonds. nobelprize.org These methods are highly effective for constructing conjugated systems by coupling vinyl or aryl halides with various organometallic reagents. nobelprize.org While specific applications to this compound are not extensively detailed, these reactions are a cornerstone in the synthesis of polyenes in general. For instance, a palladium-catalyzed three-component coupling of vinyl triflates and boronic acids to alkenes has been reported, which could be adapted for the synthesis of trienoate systems. nih.gov The versatility and functional group tolerance of these catalytic systems make them highly valuable in complex molecule synthesis. nobelprize.orgwikipedia.org

Olefin Metathesis: Olefin metathesis, for which the 2005 Nobel Prize in Chemistry was awarded, is another potent catalytic method for the formation of carbon-carbon double bonds. wikipedia.orglibretexts.org Catalysts, such as those developed by Grubbs and Schrock, can facilitate the rearrangement of alkenes. wikipedia.orguwindsor.ca Cross-metathesis reactions, in particular, could be envisioned for the synthesis of this compound by coupling simpler olefinic fragments. researchgate.net Ruthenium-catalyzed one-pot approaches have been developed for the synthesis of conjugated tetraenes from 1,3-butadiene (B125203) and substituted acetylenes, highlighting the potential of metathesis and related catalytic transformations in constructing polyene systems. chemeurope.com

Table 2: Overview of Catalytic Reactions in Conjugated Triene Synthesis

| Catalytic Reaction | Key Reactants | Common Catalyst | Typical Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium ylide | None (stoichiometric reagent) | Generally Z-selective for non-stabilized ylides |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate carbanion | Base (e.g., NaH, KHMDS) | Generally E-selective |

| Suzuki Coupling | Vinyl/Aryl Halide, Organoboron reagent | Palladium complex (e.g., Pd(PPh₃)₄) | Retention of stereochemistry |

| Heck Coupling | Alkene, Vinyl/Aryl Halide | Palladium complex (e.g., Pd(OAc)₂) | Predominantly E-alkene formation |

| Olefin Cross-Metathesis | Two different alkenes | Ruthenium or Molybdenum carbene complex | Varies with catalyst and substrate |

This table synthesizes information from multiple sources on common catalytic reactions. wikipedia.orgresearchgate.netorganic-chemistry.orgnobelprize.orgwikipedia.org

Reaction Chemistry and Mechanistic Investigations of Methyl Octa 2,4,6 Trienoate

Functional Group Transformations and Derivatization

Reactions Involving the Ester Moiety (e.g., Methanolysis):While the methanolysis of a methyl ester is a standard transesterification reaction, specific studies investigating this for methyl octa-2,4,6-trienoate, which would be necessary to provide detailed research findings, were not identified.

Due to these limitations, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this compound is not possible at this time. Further experimental research on this specific compound would be required to provide the necessary data.

Electrophilic and Nucleophilic Additions to the Polyene System

The extended π-conjugated system of this compound, comprising three double bonds in conjugation with a carbonyl group, presents a rich landscape for both electrophilic and nucleophilic addition reactions. The electron-withdrawing nature of the methyl ester group polarizes the entire polyene system, rendering the carbon atoms susceptible to nucleophilic attack, particularly at the β, δ, and ζ positions. Conversely, the electron-rich double bonds can be targets for electrophilic attack.

Electrophilic Addition:

In the presence of electrophiles, the double bonds of the polyene chain can undergo addition reactions. The regioselectivity of such reactions is governed by the stability of the resulting carbocation intermediates. Protonation or addition of an electrophile can occur at various positions along the chain, leading to a variety of potential products. Due to the extended conjugation, the resulting carbocation can be resonance-stabilized over several carbon atoms. For instance, electrophilic addition of a generic electrophile (E+) could, in principle, lead to 1,2-, 1,4-, 1,6-, or even 1,8-addition products, depending on the reaction conditions and the nature of the electrophile.

The mechanism of electrophilic addition to conjugated dienes is well-established, involving the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This principle can be extended to the triene system of this compound. The initial attack of an electrophile on one of the double bonds would generate a carbocation that is stabilized by delocalization across the polyene system. The subsequent attack of a nucleophile at one of the electron-deficient carbons completes the addition. The distribution of products will be influenced by both kinetic and thermodynamic factors.

Nucleophilic Addition (Conjugate Addition):

The polarized nature of the polyene system in this compound makes it an excellent substrate for nucleophilic conjugate addition, often referred to as a Michael-type addition. wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile adds to one of the electrophilic carbon atoms of the conjugated system rather than directly to the carbonyl carbon. The electron-withdrawing ester group facilitates this process by delocalizing the resulting negative charge.

The most common form of conjugate addition is the 1,4-addition to α,β-unsaturated carbonyl compounds. byjus.comchemistrysteps.com In the case of this compound, the extended conjugation allows for the possibility of 1,4-, 1,6-, and 1,8-additions. The position of nucleophilic attack is influenced by both electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.

The general mechanism for a Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). byjus.comorganic-chemistry.org For this compound, the nucleophile can attack at the C4, C6, or C8 positions. The resulting enolate is then protonated to yield the final product.

Below is a table summarizing potential nucleophilic addition reactions to a generalized polyene ester system, which can be extrapolated to this compound.

| Nucleophile (Michael Donor) | Potential Addition Sites | Product Type |

| Grignard Reagents (e.g., R-MgBr) | C2 (direct), C4, C6, C8 (conjugate) | Alcohol (direct), Saturated Ester (conjugate) |

| Organocuprates (e.g., R₂CuLi) | C4, C6, C8 (primarily conjugate) | Saturated Ester |

| Amines (e.g., R₂NH) | C4, C6, C8 (conjugate) | β, δ, or ζ-Amino Ester |

| Thiols (e.g., R-SH) | C4, C6, C8 (conjugate) | β, δ, or ζ-Thioether Ester |

| Enolates (e.g., from malonic esters) | C4, C6, C8 (conjugate) | 1,5-, 1,7-, or 1,9-Dicarbonyl Compound |

Detailed research findings on specific electrophilic and nucleophilic additions to this compound are not extensively documented in publicly available literature. However, the reactivity patterns of similar conjugated esters provide a strong predictive framework for its chemical behavior. nih.gov The following table outlines hypothetical product formations from the addition of various reagents to this compound, based on established principles of conjugate addition.

| Reagent | Reaction Type | Probable Major Product(s) |

| HBr | Electrophilic Addition | Mixture of bromo-octenoate and bromo-octadienoate methyl esters |

| (CH₃)₂CuLi | Nucleophilic Conjugate Addition | Methyl 3-methylocta-4,6-dienoate and other isomers |

| NaCN, HCN | Nucleophilic Conjugate Addition | Methyl 4-cyanoocta-2,6-dienoate and other isomers |

| CH₂(CO₂Et)₂, NaOEt | Nucleophilic Conjugate Addition (Michael) | Diethyl 2-(1-(methoxycarbonyl)hepta-2,4-dien-1-yl)malonate and isomers |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The quest to replicate the complex structures of natural products in the laboratory often relies on the creative use of readily available starting materials that can be elaborated into the desired target. While direct evidence remains elusive in publicly available scientific literature, the structural motif of methyl octa-2,4,6-trienoate is conceptually embedded within the backbones of several complex natural products, suggesting its potential as a key precursor.

Precursors for Chlorothricolide Synthesis

The total synthesis of chlorothricolide, the aglycone of the potent antibiotic chlorothricin, represents a formidable challenge in organic synthesis. The core structure of chlorothricolide features a spirotetronate unit and a complex macrocyclic ring. The construction of the polyene chain within this macrocycle is a critical aspect of its synthesis. Conceptually, a molecule with the carbon framework of this compound could serve as a precursor to a segment of this polyene chain, which would then be further elaborated and cyclized.

Intermediates in Biosynthesis-inspired Pathways (e.g., Dihydromonacolin L/Lovastatin)

The biosynthesis of lovastatin, a blockbuster cholesterol-lowering drug, and its precursor dihydromonacolin L, proceeds through a fascinating polyketide synthase (PKS) pathway. sjtu.edu.cnnih.govresearchgate.net This enzymatic machinery iteratively couples small carboxylic acid units to build a long polyketide chain that ultimately cyclizes to form the characteristic decalin ring system. While the direct involvement of the free methyl ester of octa-2,4,6-trienoic acid is not established, the underlying C8 triene carboxylate structure is a fundamental component of the polyketide chain assembled by the lovastatin nonaketide synthase (LNKS). sjtu.edu.cn The enzymatic process involves the sequential reduction and dehydration of ketoacyl-ACP intermediates, leading to the formation of conjugated double bonds analogous to those in this compound.

Construction of Spirotetronate Units

Spirotetronate natural products are a large class of biologically active compounds characterized by a unique spirocyclic system containing a tetronic acid moiety. The synthesis of this intricate structural motif often involves intramolecular Diels-Alder reactions of highly functionalized triene precursors. A molecule possessing the core structure of this compound could, in principle, be functionalized to serve as a diene or dienophile component in such a key cyclization step, leading to the formation of the spirotetronate core.

Building Block for Polyketide Analogs and Derivatives

The modular nature of polyketide biosynthesis has inspired chemists to develop synthetic strategies for creating non-natural polyketide analogs with potentially improved or novel biological activities. This compound, with its pre-installed conjugated system, represents a valuable starting material for the synthesis of such analogs. By employing modern synthetic methodologies, the ester and the terminal olefin of this trienoate can be selectively modified to introduce diverse functionalities and build more complex polyketide-like structures.

Strategic Use in the Synthesis of Advanced Organic Scaffolds

Beyond its potential role in natural product synthesis, the conjugated π-system of this compound makes it a useful participant in various cycloaddition reactions, a cornerstone of modern organic synthesis for the construction of complex ring systems. The electron-deficient nature of the diene system, due to the presence of the ester group, allows it to participate in Diels-Alder reactions with electron-rich dienophiles. This reactivity can be harnessed to construct highly substituted cyclohexene rings, which are prevalent in a wide array of complex organic molecules. Furthermore, the multiple sites of unsaturation offer handles for a variety of other chemical transformations, including selective hydrogenations, epoxidations, and cross-coupling reactions, enabling the generation of diverse and sophisticated organic scaffolds.

Analytical and Spectroscopic Methodologies for Structural and Stereochemical Characterization

Mass Spectrometry (MS) Applications

Fragmentation Pattern Analysis for Structural Features

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic molecules like methyl octa-2,4,6-trienoate. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, revealing key structural motifs. While the molecular ion (M+) peak for polyunsaturated methyl esters can sometimes be weak or absent due to the molecule's instability under high-energy electron impact, the fragments that are formed are highly diagnostic.

For a conjugated methyl ester such as this compound (molecular weight: 152.20 g/mol ), the EI mass spectrum is predicted to exhibit several characteristic cleavage patterns. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the loss of the methoxy (B1213986) group (-OCH3) to produce an acylium ion, or the loss of the entire methoxycarbonyl group.

In the case of polyunsaturated fatty acid methyl esters (FAMEs), characteristic fragment ions are often observed at m/z 79 and 81, which can be used for their determination in selected ion monitoring (SIM) mode in GC-MS analysis. Another significant peak in the mass spectra of many methyl esters is the McLafferty rearrangement ion at m/z 74, although its abundance can vary. The fragmentation of the polyene chain itself would likely lead to a series of ions corresponding to the loss of hydrocarbon fragments.

A summary of the predicted key fragments for this compound in EI-MS is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152 | [C9H12O2]+• | Molecular Ion (M+) |

| 121 | [C8H9O]+ | Loss of methoxy radical (•OCH3) |

| 93 | [C7H9]+ | Cleavage within the polyene chain |

| 79 | [C6H7]+ | Characteristic polyene fragment |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the isolation and analytical assessment of this compound. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities or other isomers.

Silica (B1680970) Gel Flash Column Chromatography for Purification

Silica gel flash column chromatography is a widely employed and effective technique for the preparative purification of fatty acid methyl esters from crude reaction mixtures. The polar nature of the silica gel stationary phase allows for the separation of compounds based on their polarity. For a moderately polar compound like this compound, a solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the mobile phase.

A specialized variation of this technique, known as argentated (silver ion) silica gel chromatography, is particularly powerful for separating unsaturated esters based on the number, position, and geometry (cis/trans) of their double bonds. The silver ions impregnated onto the silica gel form reversible π-complexes with the double bonds of the analyte. The strength of these complexes varies with the degree of unsaturation and the steric accessibility of the double bonds, enabling the separation of closely related isomers that would be difficult to resolve using standard silica gel. This makes it an invaluable tool for isolating specific geometric isomers of this compound.

Table 2: Typical Conditions for Silica Gel Flash Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (standard) or Silver-nitrate impregnated silica gel (for isomer separation) |

| Mobile Phase | Gradient elution, e.g., Hexane/Ethyl Acetate (from 100:0 to 90:10) |

| Elution Order | Less polar compounds elute first. On argentated silica, saturated esters elute before unsaturated ones. |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining. |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

For the analytical determination of purity and the resolution of different geometric isomers of this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high resolution for the analysis of volatile compounds like FAMEs. The separation is highly dependent on the stationary phase of the GC column. Highly polar stationary phases (e.g., those containing cyanopropyl polysiloxane) are particularly effective at separating FAME isomers, including cis and trans configurations. The retention time of each isomer provides a basis for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is another powerful technique, especially for compounds with chromophores, such as the conjugated triene system in this compound, which allows for sensitive UV detection. Reversed-phase HPLC, using a non-polar stationary phase like C18 and a polar mobile phase (e.g., acetonitrile (B52724) or methanol/water mixtures), is commonly used. In this mode, separation is based on the differential hydrophobicity of the isomers. The extensive conjugation in this compound makes it an ideal candidate for HPLC-UV analysis.

Table 3: Comparison of GC and HPLC for Isomer Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Partitioning based on volatility and interaction with stationary phase. | Partitioning based on polarity/hydrophobicity. |

| Typical Column | High-polarity capillary column (e.g., TRACE TR-FAME). | Reversed-phase C18 column. |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | Liquid solvent mixture (e.g., Acetonitrile, Methanol/Water). |

| Detector | Flame Ionization (FID), Mass Spectrometry (MS). | UV-Vis (highly sensitive for conjugated systems). |

| Key Advantage | Excellent resolution of volatile isomers. | Excellent for non-volatile compounds and UV-active analytes. |

Computational and Theoretical Studies on Methyl Octa 2,4,6 Trienoate

Conformational Analysis of Polyene Esters

The conformational flexibility of polyene esters is a critical determinant of their physical and chemical properties. The presence of multiple single bonds along the polyene chain and in the ester group allows for a variety of spatial arrangements. Computational methods, particularly molecular mechanics and quantum chemical calculations, are pivotal in identifying the most stable conformers and the energy barriers between them.

For a molecule like methyl octa-2,4,6-trienoate, the key dihedral angles that define its conformation are those around the C-C single bonds of the polyene chain and the C-O bond of the ester group. The planarity of the conjugated system is favored to maximize π-orbital overlap, but steric hindrance can lead to deviations from planarity.

Theoretical studies on similar polyene systems indicate that the s-trans conformations around the C-C single bonds are generally more stable than the s-cis arrangements due to reduced steric repulsion. However, the energy difference can be small, and multiple stable conformers may coexist at room temperature. The ester group's orientation relative to the polyene chain also influences conformational stability.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description (Dihedral Angles) | Relative Energy (kcal/mol) |

| all-s-trans, planar | 0.00 |

| s-cis at C3-C4, planar | 2.5 |

| s-cis at C5-C6, planar | 2.8 |

| Non-planar (twisted) | > 5.0 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its electronic absorption properties. In conjugated systems like this compound, the HOMO-LUMO gap is expected to be relatively small, contributing to its reactivity and its absorption of light in the ultraviolet-visible region.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents.

Table 2: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are illustrative and represent typical ranges for similar conjugated esters as determined by DFT calculations.

Reaction Mechanism Modeling

Computational chemistry plays a crucial role in modeling reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.

Transition State Analysis for Cycloaddition Reactions

This compound, with its electron-deficient polyene system, is a potential substrate for cycloaddition reactions, such as the Diels-Alder reaction. Computational modeling can be used to locate the transition state structures for these reactions, providing insights into their feasibility and stereoselectivity. The activation energy, determined by the energy difference between the reactants and the transition state, is a critical factor in predicting the reaction rate. Theoretical calculations can also elucidate the degree of synchronicity of bond formation in the transition state.

Energetic Landscapes of Isomerization Pathways

The double bonds in the polyene chain of this compound can undergo E/Z (or cis/trans) isomerization, often initiated by light or heat. Computational methods can map out the potential energy surface for these isomerization processes. This involves locating the transition states for bond rotation and calculating the associated activation barriers. Understanding the energetic landscape of isomerization is crucial for predicting the photostability and photochemical behavior of the compound.

Prediction of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of organic molecules. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions. The extended conjugation in this molecule is expected to result in strong absorption in the UV region.

NMR Spectroscopy: Computational methods can also predict the nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) of organic molecules. By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. These predictions are highly valuable for confirming the structure of synthesized compounds and for assigning experimental NMR signals.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | 285 nm |

| ¹H NMR | Chemical Shift (H2) | 5.8 ppm |

| ¹H NMR | Chemical Shift (H7) | 7.2 ppm |

| ¹³C NMR | Chemical Shift (C1 - Carbonyl) | 167 ppm |

| ¹³C NMR | Chemical Shift (C6) | 145 ppm |

Note: The presented spectroscopic data are hypothetical and serve as illustrative examples of what could be obtained through computational prediction for a molecule with this structure.

Biosynthetic Context and Enzymatic Studies

Potential Involvement in Polyketide Biosynthesis Pathways

While the direct biosynthesis of Methyl octa-2,4,6-trienoate is not extensively detailed, its structure strongly suggests a link to polyketide biosynthesis. Polyketides are a diverse class of natural products assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines construct complex carbon chains from simple acyl-CoA precursors.

A key insight into the potential formation of the methyl ester group comes from studies of other polyketide pathways. Research has uncovered an unusual initiation strategy for polyketide biosynthesis involving "on-line methyl esterification." In this mechanism, a dedicated methyltransferase enzyme acts on a malonyl-acyl carrier protein (malonyl-ACP), the basic building block for polyketide chain extension. This esterification occurs before the malonyl unit is incorporated into the growing polyketide chain.

This process serves a crucial protective function. The methyl ester group renders the carboxyl terminus inert, preventing unwanted side reactions or premature cyclization as the polyene chain is assembled by the PKS modules. The methyl ester bond is often maintained throughout the biosynthetic process until a final hydrolysis step, catalyzed by a distinct hydrolase enzyme, releases the active, free-carboxyl compound. This protective group logic is a sophisticated biosynthetic strategy observed in various bacteria. The synthesis of complex polyene chains, which are precursors to polycyclic natural products, is a known function of PKS and hybrid PKS-nonribosomal peptide synthetase (NRPS) systems.

Table 1: Key Enzymatic Roles in a Proposed Polyketide Methyl Esterification Pathway

| Enzyme/Domain | Function | Relevance to Methyl Ester Formation | Reference |

| Malonyl-ACP O-methyltransferase | Catalyzes the transfer of a methyl group to the malonyl-ACP extender unit. | Represents a direct enzymatic route to introduce the methyl ester at the start of biosynthesis. | |

| Polyketide Synthase (PKS) | Iteratively elongates the polyketide chain using extender units. | Assembles the eight-carbon polyene backbone of the octatrienoate structure. | |

| Hydrolase | Catalyzes the hydrolysis of the methyl ester bond. | A potential final step to release a free-acid version of the molecule, suggesting the methyl ester is an intermediate. |

Enzymatic Transformations of Related Polyenes and Esters

The conjugated triene system and the methyl ester group of this compound make it a plausible substrate for various enzymatic transformations. Enzymes are known to act with high regio- and stereoselectivity on such functionalities.

Polyene Cyclizations: Conjugated polyenes are precursors to a vast array of complex polycyclic natural products. A class of enzymes known as "pericyclases" has been discovered that can catalyze powerful pericyclic reactions, including electrocyclizations. For instance, enzymes have been identified that can control tandem 8π-6π-electrocyclization reactions, transforming a linear conjugated octaene into a complex bicyclic structure. This demonstrates nature's ability to manipulate the π-electron system of polyenes to construct intricate molecular architectures with high precision, a reaction that is otherwise difficult to control chemically. Terpene cyclases provide another example of enzymes that pre-organize linear polyene chains within an active site to achieve highly controlled and selective cyclizations.

Ester Transformations: The methyl ester group is susceptible to modification by hydrolases and lipases. These enzymes are widely used in biocatalysis for esterification, transesterification, and hydrolysis reactions. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are particularly versatile and can catalyze reactions under mild, solvent-free conditions. For example, lipases can be used for the transesterification of esters with various alcohols or for Michael additions involving α,β-unsaturated esters. This enzymatic reactivity allows for the modification of the ester group, potentially altering the compound's physical properties, such as lipophilicity, or attaching it to other molecules.

Table 2: Examples of Enzymatic Transformations on Polyene and Ester Moieties

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Reference |

| Pericyclase | Tandem 8π-6π-electrocyclization | Conjugated octaene | Bicyclic compound | |

| Terpene Cyclase | Polyene cyclization | Linear polyenes (terpenes) | Complex carbon scaffolds | |

| Lipase (e.g., CALB) | Transesterification | Esters and alcohols | New esters | |

| Lipase (e.g., CALB) | Michael Addition | Amines and acrylates | β-amino esters |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. This strategy is particularly powerful for creating complex, chiral molecules that are challenging to produce through purely chemical or biological means.

An illustrative approach involves using enzymes to perform key transformations within a multi-step synthesis. For example, a chemoenzymatic pathway to produce chiral methyl propanoates uses a lipase-mediated Baeyer-Villiger oxidation as a crucial step. This enzymatic reaction creates a key lactone intermediate with high enantiopurity, which is then converted to the final epoxide product through subsequent chemical steps like tosylation and treatment with sodium methoxide.

This strategy of leveraging enzymatic selectivity can be applied to the synthesis of functionalized polyenes. A multi-step synthesis could use chemical methods to construct a basic polyene backbone and then employ an enzyme, such as a lipase or a cyclase, to perform a specific, stereoselective modification. The optimization of such chemoenzymatic platforms enables the scalable synthesis of complex natural products and their analogs.

Table 3: Illustrative Chemoenzymatic Pathway for Chiral Ester Synthesis

| Step | Reaction Type | Catalyst/Enzyme | Purpose | Reference |

| 1 | Baeyer-Villiger Oxidation | Lipase (e.g., Novozym 435) | Enantioselective oxidation of a ketone to form a chiral lactone. | |

| 2 | Hydrogenation | Palladium on Carbon (Pd/C) | Chemical reduction of a double bond. | |

| 3 | Tosylation | p-Toluenesulfonyl chloride | Chemical activation of a hydroxyl group for subsequent reaction. | |

| 4 | Epoxide Formation | Sodium Methoxide | Chemical ring-closure to form the final methyl ester epoxide. |

Derivatives and Analogues of Methyl Octa 2,4,6 Trienoate

Synthesis and Reactivity of Variously Substituted Octatrienoates

The synthesis of substituted octatrienoates can be achieved through several established methodologies, with the Wittig and Horner-Wadsworth-Emmons reactions being particularly prominent for the stereoselective formation of the conjugated double bond system. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comlumenlearning.comnrochemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.orgconicet.gov.ar

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.org For the synthesis of substituted octatrienoates, a common strategy involves the reaction of a substituted phosphonium ylide with a suitable α,β-unsaturated aldehyde. The nature of the substituents on both the ylide and the aldehyde dictates the stereochemistry of the newly formed double bond. Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often superior method for the synthesis of (E)-alkenes with high stereoselectivity. alfa-chemistry.comnrochemistry.comwikipedia.orgorganic-chemistry.orgconicet.gov.ar This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. wikipedia.org The reaction of a phosphonate ester with an aldehyde or ketone, typically under basic conditions, yields an α,β-unsaturated ester. By employing an iterative HWE strategy, the conjugated triene system of octatrienoates can be constructed in a stepwise manner, allowing for the introduction of various substituents at specific positions along the polyene chain.

The reactivity of substituted octatrienoates is largely governed by their extended conjugated system. They can participate in a variety of reactions, including:

Cycloaddition Reactions: As electron-deficient dienes or dienophiles, they can undergo Diels-Alder reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature and position of the substituents on the trienoate backbone. wikipedia.orglibretexts.orglibretexts.orgopenstax.org

Nucleophilic Addition: The electron-withdrawing nature of the ester group polarizes the conjugated system, making the β, δ, and ζ carbons susceptible to nucleophilic attack. wikipedia.orglibretexts.orglabster.comyoutube.comkhanacademy.org The position of attack is influenced by the nature of the nucleophile and the substituents on the triene.

Reactions involving the Ester Group: The ester functionality can undergo typical reactions such as hydrolysis, transesterification, and reduction, providing a handle for further functionalization.

| Reaction Type | Description | Key Influencing Factors |

| Diels-Alder | [4+2] cycloaddition where the octatrienoate can act as a diene or dienophile. | Substituent electronic effects (electron-donating or -withdrawing), steric hindrance. |

| Michael Addition | 1,4-nucleophilic addition to the α,β-unsaturated system. | Nature of the nucleophile, solvent, and temperature. |

| Conjugate Addition | Nucleophilic attack at the δ or ζ positions of the extended conjugated system. | Hardness/softness of the nucleophile, electronic effects of substituents. |

Comparison with Related Polyene and Poly-yne Systems (e.g., methyl octa-2,4,6-triynoate)

A comparison between polyene systems like methyl octa-2,4,6-trienoate and their poly-yne counterparts, such as the hypothetical methyl octa-2,4,6-triynoate, reveals significant differences in their electronic structure, stability, and reactivity.

Electronic Structure and Stability: Poly-ynes are characterized by a linear arrangement of sp-hybridized carbon atoms, leading to a more rigid and rod-like structure compared to the more flexible polyenes with their sp2-hybridized carbons. The π-electron delocalization in poly-ynes is generally considered to be less effective than in polyenes of the same length, which can be attributed to the cylindrical symmetry of the triple bonds. nih.govacs.org Computational studies have shown that the substituent effect strength and its inductive and resonance components decay with increasing spacer length in both polyenes and polyynes. nih.govacs.orgresearchgate.net However, the inductive effect has a larger contribution in polyynes compared to polyenes. nih.govacs.org

Reactivity: The reactivity of poly-ynes is distinct from that of polyenes. While polyenes readily undergo electrophilic addition and pericyclic reactions, poly-ynes are more susceptible to nucleophilic attack and can undergo unique cycloaddition reactions. The synthesis of long poly-yne chains is challenging due to their inherent instability, as they can readily cross-link. nih.gov

| Property | This compound (Polyene) | Methyl Octa-2,4,6-triynoate (Poly-yne) |

| Hybridization | sp2 | sp |

| Geometry | Planar, flexible | Linear, rigid |

| Dominant Reactivity | Electrophilic addition, pericyclic reactions | Nucleophilic addition, cycloadditions |

| Stability | Generally more stable | Prone to cross-linking and decomposition |

| Substituent Effect Transmission | Efficient transmission of both inductive and resonance effects. nih.govacs.orgresearchgate.net | Inductive effect is more dominant and decays faster than in polyenes. nih.govacs.org |

Impact of Structural Modifications on Reaction Profiles

Structural modifications, including the introduction of substituents, changes in stereochemistry, and alterations to the length of the conjugated system, have a profound impact on the reaction profiles of this compound and its analogues.

Electronic Effects: The electronic nature of substituents significantly influences the reactivity of the polyene chain. nih.govacs.orgresearchgate.netnih.gov Electron-donating groups (EDGs) increase the electron density of the π-system, making it more susceptible to electrophilic attack and increasing its HOMO energy, which can enhance its reactivity as a diene in Diels-Alder reactions. Conversely, electron-withdrawing groups (EWGs), such as the ester group already present, decrease the electron density, making the system more electrophilic and susceptible to nucleophilic attack. nih.gov The position of the substituent is also crucial; for instance, a substituent at an even-numbered carbon atom will have a different electronic influence compared to one at an odd-numbered carbon due to the nature of the molecular orbitals.

Steric Effects: The steric hindrance introduced by bulky substituents can significantly alter the course of a reaction. nih.gov Large groups can hinder the approach of reagents to a particular reactive site, thereby directing the reaction to a less sterically crowded position. Steric effects can also influence the conformational preferences of the polyene chain, which can be critical for reactions that require a specific geometry, such as the s-cis conformation for Diels-Alder reactions.

Stereochemistry: The stereochemistry of the double bonds within the trienoate chain plays a critical role in determining the stereochemical outcome of its reactions. researchgate.netlumenlearning.comnih.govtru.canih.gov For instance, in pericyclic reactions, the stereochemistry of the starting triene is directly translated into the stereochemistry of the cyclic product according to the Woodward-Hoffmann rules. The absolute stereochemistry of substituents on the polyene backbone can also direct the facial selectivity of reactions, leading to the preferential formation of one diastereomer over another.

| Structural Modification | Impact on Reaction Profile | Examples of Affected Reactions |

| Electron-Donating Groups (e.g., -OCH3, -NR2) | Increases nucleophilicity of the π-system, activates for electrophilic attack. | Electrophilic addition, Diels-Alder reactions (as a diene). |

| Electron-Withdrawing Groups (e.g., -CN, -NO2) | Increases electrophilicity of the π-system, activates for nucleophilic attack. | Michael addition, conjugate addition. |

| Bulky Substituents (e.g., -tBu) | Hinders approach of reagents, can influence regioselectivity and stereoselectivity. | All reaction types. |

| (E/Z)-Isomerism of Double Bonds | Determines the stereochemistry of the products in concerted reactions. | Diels-Alder, electrocyclizations. |

| Chiral Auxiliaries/Substituents | Induces facial selectivity, leading to diastereoselective or enantioselective reactions. | Asymmetric synthesis. |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Key research directions include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve the use of addition reactions and rearrangement reactions that minimize the formation of byproducts.

Use of Renewable Feedstocks: Investigating the synthesis of methyl octa-2,4,6-trienoate precursors from biorenewable sources. For instance, fatty acids from plant oils could potentially be modified through biocatalytic or chemocatalytic processes to generate the required carbon skeleton.

Energy Efficiency: The exploration of reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Photochemical and electrochemical methods are promising avenues in this regard.

Solvent Minimization: The use of solvent-free reaction conditions or the replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

A comparative overview of traditional versus sustainable approaches is presented in the table below.

| Feature | Traditional Synthetic Routes | Future Sustainable Routes |

| Starting Materials | Often petroleum-derived | Emphasis on renewable feedstocks |

| Reaction Steps | Frequently multi-step, leading to lower yields | Aim for fewer steps, higher overall yield |

| Byproducts | Can generate significant stoichiometric waste | Designed for minimal byproduct formation |

| Energy Consumption | May require high temperatures and pressures | Focus on energy-efficient methods (e.g., catalysis) |

| Solvents | Often reliant on volatile organic compounds | Utilization of green solvents or solvent-free conditions |

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery and implementation of novel reaction pathways and highly efficient catalytic systems are paramount for the synthesis of complex molecules like this compound. Future research will likely move beyond classical methods to embrace modern catalytic technologies.

Metathesis Reactions: Olefin metathesis, particularly cross-metathesis, offers a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity. nih.govacs.org The use of advanced ruthenium or molybdenum-based catalysts could enable the efficient coupling of smaller olefinic fragments to construct the octatrienoate backbone.

C-H Activation/Functionalization: Direct C-H activation strategies are an emerging area that could significantly streamline synthetic routes by avoiding the need for pre-functionalized starting materials. Catalytic systems that can selectively activate and functionalize C-H bonds in simple hydrocarbon chains would be highly valuable.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Future work may involve the discovery or engineering of enzymes, such as lipases for esterification or other enzymes for carbon-carbon bond formation, to produce this compound.

Photoredox Catalysis: This rapidly developing field utilizes light to drive chemical reactions through single-electron transfer pathways. It could open up new avenues for the construction of the conjugated system of this compound under mild conditions.

The following table summarizes potential catalytic systems for the synthesis of conjugated esters.

| Catalytic System | Description | Potential Advantages |

| Homogeneous Catalysis | Catalyst is in the same phase as the reactants (e.g., transition metal complexes in solution). | High activity and selectivity. |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., a solid catalyst with liquid reactants). | Ease of catalyst separation and recycling. |

| Biocatalysis | Use of enzymes to catalyze reactions. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Photocatalysis | Use of light to initiate and drive chemical reactions. | Can enable unique transformations under mild conditions. |

Advanced Applications in Total Synthesis and Materials Science Research

While specific applications for this compound are not yet established, its conjugated triene structure suggests potential utility as a building block in total synthesis and as a component in novel materials.

Total Synthesis: Conjugated polyenes are common motifs in a variety of natural products with interesting biological activities. This compound could serve as a versatile intermediate for the synthesis of more complex molecules. Its reactive double bonds can participate in a range of chemical transformations, including cycloaddition reactions (e.g., Diels-Alder) and conjugate additions, allowing for the construction of intricate molecular architectures.

Materials Science: The extended π-system of conjugated trienes can impart interesting electronic and optical properties. Future research could explore the incorporation of the this compound moiety into polymers or other materials to create:

Conducting Polymers: Materials with alternating single and double bonds can exhibit electrical conductivity.

Organic Dyes and Pigments: The conjugated system is a chromophore, and modification of the structure could lead to materials with specific light-absorbing properties for use in dyes or organic solar cells.

Responsive Materials: The double bonds can undergo isomerization or other reactions in response to stimuli like light or heat, leading to materials with tunable properties.

Integration of Machine Learning and AI in Reaction Prediction and Design

Retrosynthesis Prediction: AI-powered platforms can analyze vast databases of chemical reactions to propose novel and efficient retrosynthetic pathways that may not be obvious to a human chemist. 311institute.comgrace.com These tools can help in identifying readily available starting materials and suggest reaction sequences with the highest probability of success. 311institute.com

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, thereby reducing the need for extensive experimental screening. nih.govacs.org This can lead to higher yields and reduced development time. nih.gov

Novel Reactivity Discovery: By analyzing large datasets of chemical reactions, ML algorithms may identify hidden patterns and predict new types of chemical reactivity. This could lead to the discovery of entirely new methods for synthesizing conjugated systems like this compound.

The table below outlines the potential impact of AI and machine learning in the synthesis of this compound.

| Application Area | Description | Potential Impact |

| Synthetic Route Design | AI algorithms propose multiple synthetic pathways to a target molecule. | Faster identification of efficient and novel routes. |

| Reaction Prediction | Machine learning models predict the outcome and yield of a chemical reaction. mit.edursc.org | Higher success rate in the laboratory and reduced experimentation. mit.edu |

| Catalyst Design | Computational methods are used to design new catalysts with enhanced activity and selectivity. | Development of more efficient and sustainable catalytic systems. |

| Property Prediction | AI can predict the physicochemical and material properties of a molecule. | Faster screening of potential applications for new compounds. |

Q & A

Q. How should researchers resolve contradictions in literature data on this compound’s physicochemical properties?

- Methodological Answer : Conduct meta-analyses with strict inclusion criteria (e.g., peer-reviewed studies using ≥95% pure compounds). Systematically compare datasets (e.g., logP, solubility) using tools like PRISMA, and apply statistical tests (ANOVA) to identify outliers. Document methodology in electronic spreadsheets for transparency .

05 文献检索Literature search for meta-analysis02:58

Q. What comparative strategies differentiate this compound from structurally similar esters in complex mixtures?

- Methodological Answer : Use tandem MS with collision-induced dissociation (CID) to isolate unique fragments (e.g., m/z 180.115 for deca-2,4,6-trienoate vs. m/z 292.48 for octadecatrienoates). Chromatographic separation (HPLC with C18 columns) paired with diode-array detection distinguishes UV-Vis profiles (λmax ~230–260 nm for conjugated trienes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.